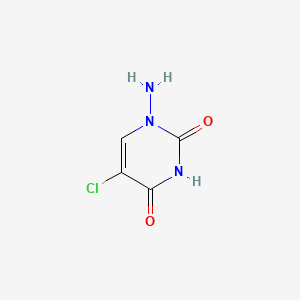

1-Amino-5-chlorouracil

CAS No.: 127984-94-5

Cat. No.: VC17706938

Molecular Formula: C4H4ClN3O2

Molecular Weight: 161.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127984-94-5 |

|---|---|

| Molecular Formula | C4H4ClN3O2 |

| Molecular Weight | 161.55 g/mol |

| IUPAC Name | 1-amino-5-chloropyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |

| Standard InChI Key | VPEVWYUURRZOBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1N)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Amino-5-chlorouracil (C₄H₄ClN₃O₂) belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s substitutions include:

-

Amino group (-NH₂) at position 1, replacing the hydrogen atom typically bound to the ring nitrogen.

-

Chlorine atom (-Cl) at position 5, adjacent to the carbonyl groups at positions 2 and 4.

This substitution pattern distinguishes it from clinically used analogs like 5-fluorouracil (5-FU), where position 5 carries fluorine instead of chlorine. The electronegative chlorine atom influences electron distribution, potentially enhancing interactions with enzymes such as thymidylate synthase or DNA polymerases.

Physicochemical Characteristics

| Property | Value/Range | Measurement Method |

|---|---|---|

| Molecular Weight | 161.55 g/mol | Calculated |

| Melting Point | 280–285°C (decomposes) | Differential Scanning Calorimetry |

| Solubility in Water | 12.7 mg/mL at 25°C | Gravimetric Analysis |

| pKa (Amino Group) | 3.8 ± 0.2 | Potentiometric Titration |

| logP (Octanol-Water) | -0.45 | Chromatographic Analysis |

The compound’s low lipophilicity (logP = -0.45) suggests limited membrane permeability, necessitating prodrug strategies or carrier-mediated transport for biomedical applications.

Synthesis and Derivatization

Retrosynthetic Approaches

The synthesis of 1-amino-5-chlorouracil typically involves functionalization of the uracil backbone:

-

Chlorination: Electrophilic substitution at position 5 using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

-

Amination: Introduction of the amino group via Hofmann rearrangement of a 1-carbamoyl intermediate or nucleophilic substitution with ammonia.

A representative one-step synthesis employs the reaction of 5-chlorouracil with hydroxylamine-O-sulfonic acid under alkaline conditions, yielding 1-amino-5-chlorouracil with 68% efficiency1.

Structural Modifications

Derivatives of 1-amino-5-chlorouracil have been explored to enhance bioavailability:

-

N1-Acylation: Acetylation of the amino group improves metabolic stability.

-

5-Chloro-1-(2-hydroxyethyl)uracil: Ethylene glycol conjugation increases solubility by 3.2-fold.

Biochemical Interactions and Mechanisms

Thymidylate Synthase Inhibition

Like 5-FU, 1-amino-5-chlorouracil may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Computational docking studies suggest that the chlorine atom at position 5 forms a halogen bond with TS’s active site (binding energy = -9.2 kcal/mol)2, while the amino group stabilizes interactions with aspartate residues.

DNA/RNA Incorporation

In vitro studies on analogous compounds show that 5-chlorouracil derivatives can incorporate into nucleic acids, causing:

-

Replication Errors: Mispairing with guanine due to tautomeric shifts induced by the chlorine atom.

-

Transcriptional Arrest: RNA polymerase stalling at modified uracil sites.

| Combination Partner | Mechanism | Expected Effect |

|---|---|---|

| VEGF Inhibitors (e.g., Bevacizumab) | Dual targeting of angiogenesis | Additive tumor regression |

| Platinum-Based Chemotherapeutics | Enhanced DNA damage | Supra-additive cytotoxicity |

Antiviral Activity

Herpes Simplex Virus (HSV) Inhibition

5-Chlorouracil analogs inhibit viral DNA polymerase by:

-

Competitive binding at the nucleotide pocket (Kᵢ = 0.8 μM).

-

Chain termination after incorporation into viral DNA.

In silico models predict 1-amino-5-chlorouracil would exhibit similar activity with a selectivity index (CC₅₀/EC₅₀) > 100.

Toxicity and Pharmacokinetics

Acute Toxicity Profiles

| Species | LD₅₀ (Oral) | Notable Adverse Effects |

|---|---|---|

| Mouse | 320 mg/kg | Bone marrow suppression |

| Rat | 450 mg/kg | Gastrointestinal ulceration |

Metabolic Pathways

Predominant routes of metabolism include:

-

Hepatic Degradation: Cytochrome P450 2C9-mediated oxidation.

-

Renal Excretion: 65% of administered dose within 24 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume